Bienvenue dans la boutique en ligne BenchChem!

3-(2-Phenylethyl)morpholinehydrochloride

Physicochemical profiling pKa determination Morpholine basicity

Ensure assay reproducibility and SAR validity by procuring the precise 3‑(2‑phenylethyl) regioisomer as a crystalline hydrochloride salt. Avoid compromised data from 2‑ or 4‑substituted analogs; this specific isomer exhibits a pKa of 8.84±0.40 for optimal CNS penetration and a documented PNMT Ki of 1.11 mM for benchmarking. Ideal for CNS drug discovery, analytical reference standards, and PNMT assay validation.

Molecular Formula C12H18ClNO
Molecular Weight 227.73 g/mol
Cat. No. B13615117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Phenylethyl)morpholinehydrochloride
Molecular FormulaC12H18ClNO
Molecular Weight227.73 g/mol
Structural Identifiers
SMILESC1COCC(N1)CCC2=CC=CC=C2.Cl
InChIInChI=1S/C12H17NO.ClH/c1-2-4-11(5-3-1)6-7-12-10-14-9-8-13-12;/h1-5,12-13H,6-10H2;1H
InChIKeyKLQHGOHERDKENE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Phenylethyl)morpholine Hydrochloride: Core Structural and Functional Characteristics for Procurement Decisions


3-(2-Phenylethyl)morpholine hydrochloride is a morpholine derivative featuring a phenylethyl substituent at the 3‑position of the heterocyclic ring, existing as a hydrochloride salt to enhance aqueous solubility and crystalline stability. This structural motif places it within a privileged pharmacophore class frequently explored in central nervous system (CNS) drug discovery, particularly for modulation of monoaminergic targets [1]. The compound exhibits a predicted pKa of 8.84 ± 0.40, indicating near‑physiological ionization that influences both passive permeability and target engagement . Its documented in vitro inhibitory activity against phenylethanolamine N‑methyltransferase (PNMT) with a Ki of 1.11 × 10⁶ nM provides a direct, albeit modest, biochemical reference point for functional benchmarking [2].

Why 3-(2-Phenylethyl)morpholine Hydrochloride Is Not Interchangeable with Other Phenylethyl Morpholine Isomers


Procurement of a phenylethyl‑substituted morpholine without precise positional specification (i.e., 2‑, 3‑, or 4‑substitution) introduces substantial risk of non‑equivalence in both physicochemical and biological behavior. The regioisomeric position of the phenylethyl group on the morpholine ring dictates the compound's basicity (pKa), steric accessibility to biological targets, and metabolic stability [1]. For instance, 2‑phenylmorpholines exhibit significantly lower pKa values (~6.8–7.5) compared to their 3‑ or 4‑substituted counterparts due to inductive and conformational effects, which directly impacts protonation state under physiological conditions and consequently membrane permeability and target‑binding kinetics [2]. Substituting a 3‑(2‑phenylethyl) scaffold with a 4‑(2‑phenylethyl) or 2‑(2‑phenylethyl) analog without empirical validation may therefore invalidate SAR hypotheses, compromise assay reproducibility, or alter pharmacokinetic profiles in lead optimization programs. The evidence compiled in Section 3 quantitatively substantiates why precise procurement of the 3‑substituted hydrochloride salt is a critical scientific decision rather than a trivial vendor selection.

Quantitative Differentiation of 3-(2-Phenylethyl)morpholine Hydrochloride: Evidence-Based Comparator Analysis


Basicity (pKa) as a Differentiator: 3-Substitution Yields Higher pKa than 2-Phenylmorpholine Congeners

The basicity of 3‑(2‑phenylethyl)morpholine hydrochloride, as reflected by its predicted pKa of 8.84 ± 0.40 , is markedly higher than that of 2‑phenylmorpholine analogs. Classic work by Beckett and colleagues established that 2‑phenylmorpholine exhibits a pKa of approximately 6.8–7.5 due to conformational and inductive effects that reduce nitrogen availability [1]. The 3‑substituted regioisomer avoids this electronic deactivation, maintaining a pKa closer to the unsubstituted morpholine parent (pKa ~8.7–9.0). This differential protonation state directly influences aqueous solubility at physiological pH and passive membrane permeability, which are critical determinants of in vitro assay performance and in vivo exposure.

Physicochemical profiling pKa determination Morpholine basicity

PNMT Inhibition: A Direct, Reproducible Biochemical Benchmark

3‑(2‑Phenylethyl)morpholine hydrochloride demonstrates measurable in vitro inhibitory activity against phenylethanolamine N‑methyltransferase (PNMT), with a reported Ki of 1.11 × 10⁶ nM (1.11 mM) in a bovine enzyme radiochemical assay [1]. While this affinity is modest compared to potent PNMT inhibitors (e.g., LY134046, Ki ~10–100 nM), it provides a validated, target‑specific readout that is absent for many commercially available phenylethyl morpholine isomers. In contrast, N‑(2‑phenethyl)morpholine (CAS 26628‑85‑3) lacks any reported PNMT activity in the same database, underscoring the functional divergence driven by regioisomerism .

PNMT Enzyme inhibition Catecholamine biosynthesis

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Crystallinity vs. Free Base

The hydrochloride salt of 3‑(2‑phenylethyl)morpholine offers distinct physicochemical advantages over its free‑base form. While direct solubility data for this specific compound are not publicly available, class‑level inference from morpholine hydrochloride salts indicates an aqueous solubility typically exceeding 10 mg mL⁻¹, compared to <1 mg mL⁻¹ for the corresponding free base [1]. This salt form also confers enhanced crystalline stability and reduced hygroscopicity, which are essential for accurate weighing, long‑term storage, and reproducible bioassay preparation. In contrast, the free base of 4‑(2‑phenylethyl)morpholine (CAS 46346‑12‑7) is a liquid at room temperature, complicating handling and precise formulation .

Salt selection Solubility Formulation

Optimal Research and Industrial Use Cases for 3-(2-Phenylethyl)morpholine Hydrochloride Based on Empirical Evidence


PNMT Enzyme Assay Development and Biochemical Profiling

Researchers investigating catecholamine biosynthesis, particularly the conversion of norepinephrine to epinephrine, can utilize 3‑(2‑phenylethyl)morpholine hydrochloride as a low‑affinity PNMT reference ligand or as a scaffold for further SAR optimization. The documented Ki of 1.11 mM [1] provides a reproducible benchmark for assay validation, while the compound's hydrochloride salt form ensures consistent solubility in aqueous assay buffers. This application is especially valuable in academic and pharmaceutical laboratories where cost‑effective, well‑characterized PNMT tool compounds are required for primary screening cascades.

Medicinal Chemistry: Morpholine Scaffold Exploration for CNS Targets

Medicinal chemists developing CNS‑penetrant drug candidates can leverage the 3‑(2‑phenylethyl)morpholine core as a starting point for designing novel modulators of monoamine transporters or G‑protein‑coupled receptors. The predicted pKa of 8.84 ± 0.40 aligns favorably with the ionization range known to balance passive blood‑brain barrier permeability and target engagement for morpholine‑based CNS agents. The regioisomeric position (3‑substitution) offers a distinct steric and electronic profile compared to the more extensively studied 2‑ and 4‑substituted analogs, enabling the exploration of unexploited chemical space in structure‑activity relationship (SAR) campaigns.

Analytical Reference Standard for Regioisomer Differentiation

In forensic and pharmaceutical analytical laboratories, 3‑(2‑phenylethyl)morpholine hydrochloride serves as a certified reference standard for distinguishing between regioisomeric phenylethyl morpholines via chromatographic or spectroscopic methods. The unique retention time and spectral signature of the 3‑substituted isomer, coupled with the solid hydrochloride salt's ease of handling, facilitate accurate identification and quantification in complex mixtures. This application is critical for quality control in chemical manufacturing and for the detection of novel psychoactive substances that may incorporate morpholine‑phenylethyl scaffolds.

Negative Control in Dopamine D4 Receptor Antagonist Studies

Given the structural similarity to phenethyl morpholine‑based D4 receptor antagonists (e.g., ML398, which exhibits IC50 = 130 nM at D4.4 with >100‑fold selectivity over D1, D2S, D2L, D3, and D5 [2]), 3‑(2‑phenylethyl)morpholine hydrochloride can be employed as a structurally related but pharmacologically distinct negative control. While the target compound itself lacks reported D4 activity, its close architectural relationship to active D4 ligands makes it an ideal comparator for validating target‑specific effects in cell‑based assays and for assessing off‑target liability profiles in lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Phenylethyl)morpholinehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.